N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, such as N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride, involves several methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis of Derivatives
N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives are synthesized using N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride. This synthesis is achieved in good to high yields from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide. This process occurs at room temperature under solvent-free conditions, indicating the chemical's utility in creating novel compounds (Ghorbani-Vaghei & Amiri, 2014).
Electrophilic Aminations
Electrophilic aminations with oxaziridines, including N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride, enable the synthesis of various compounds such as azines, hydrazines, and diaziridines. These reactions facilitate the creation of N-aminopeptides, aziridines, triazanes, and other derivatives, showcasing the versatility of the chemical in organic synthesis (Andreae & Schmitz, 1991).
Hydrogenation of Nitriles
The compound acts as a catalyst in the hydrogenation of nitriles, producing primary amines selectively. It is also active in the dehydrogenation of amines at higher temperatures to yield nitriles or imines. This application highlights its role in chemical transformations and production of various amine compounds (Yoshida, Okano, & Otsuka, 1979).
properties
IUPAC Name |
N-cyclohexyl-N-ethylpiperidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-2-15(12-7-4-3-5-8-12)13-9-6-10-14-11-13;;/h12-14H,2-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJRGWVAXKFXMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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